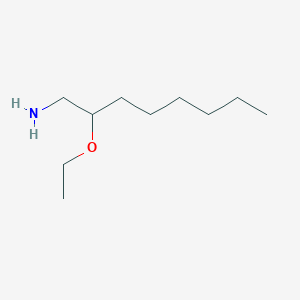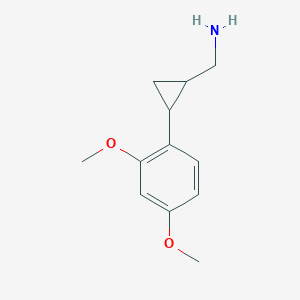
(2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine: is an organic compound with the molecular formula C12H17NO2 It features a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 2,4-dimethoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.
Attachment of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by an amine.
Introduction of the 2,4-Dimethoxyphenyl Group: The 2,4-dimethoxyphenyl group can be attached via a Friedel-Crafts alkylation reaction, where an aromatic ring reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanamine group is oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under basic or acidic conditions.
Major Products:
Oxidation: Imines, amides
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Chemistry:
Organic Synthesis: (2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine is used as a building block in the synthesis of complex organic molecules.
Biology:
Biochemical Studies: The compound is used in studies to understand the interaction of cyclopropyl-containing compounds with biological systems.
Medicine:
Pharmaceutical Development: The compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drug candidates.
Industry:
Material Science: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism by which (2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The 2,4-dimethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards its targets.
類似化合物との比較
- (2,4-Dimethoxyphenyl)methanamine
- Cyclopropylmethanamine
- (2,4-Dimethoxyphenyl)cyclopropane
Uniqueness: (2-(2,4-Dimethoxyphenyl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl and 2,4-dimethoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these groups can result in enhanced stability, reactivity, and biological activity compared to similar compounds.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
[2-(2,4-dimethoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-9-3-4-10(12(6-9)15-2)11-5-8(11)7-13/h3-4,6,8,11H,5,7,13H2,1-2H3 |
InChIキー |
RPNVHDCLEYPKNI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)C2CC2CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-ethyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinehydrochloride](/img/structure/B15310351.png)
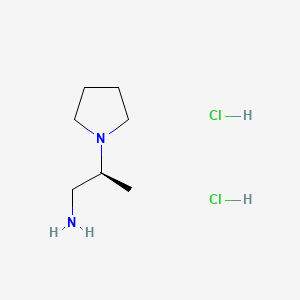
![Methyl[2-(pyridin-2-yl)propan-2-yl]amine](/img/structure/B15310358.png)
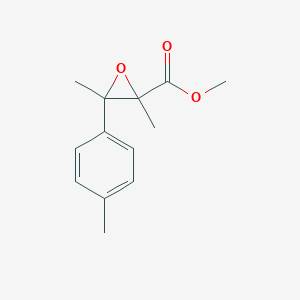
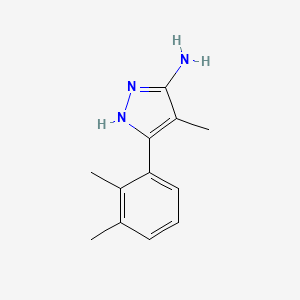
![3-[(2,5-Dimethylphenyl)methyl]azetidine](/img/structure/B15310402.png)
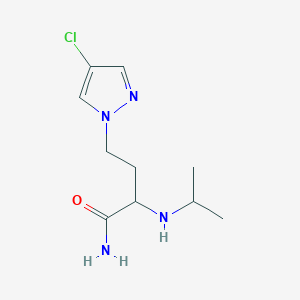

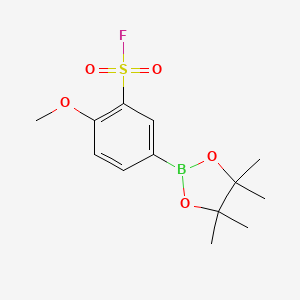
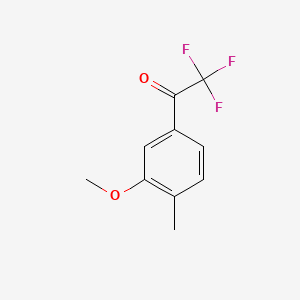
![5-[(4-Bromothiophen-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B15310442.png)
